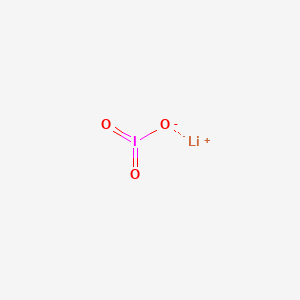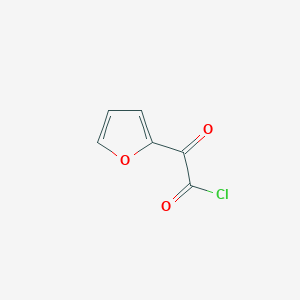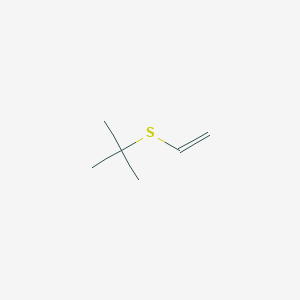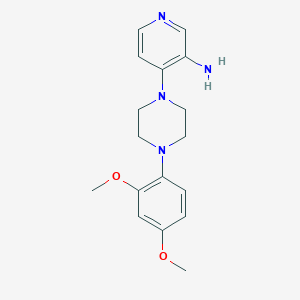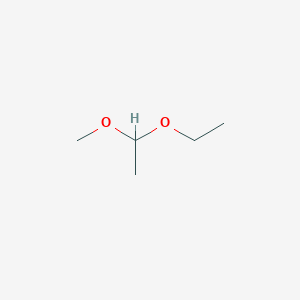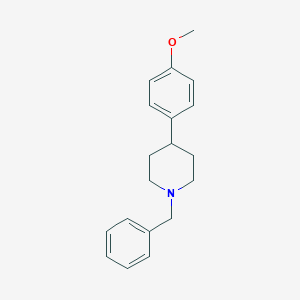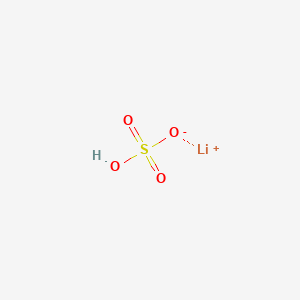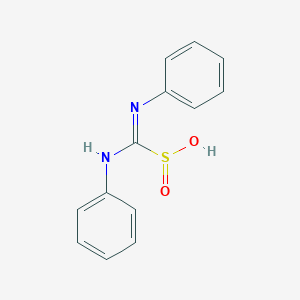![molecular formula C16H20N2O3S2 B081119 3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]- CAS No. 13581-52-7](/img/structure/B81119.png)
3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-, commonly known as BTE, is an organic compound that has been extensively studied for its potential applications in scientific research. BTE is a heterocyclic compound that contains both a benzothiazole and an imine functional group, which makes it a versatile molecule with a wide range of potential applications.
作用機序
The mechanism of action of BTE is not well understood, but it is believed to involve the formation of a coordination complex between BTE and metal ions. This complex may then undergo a photochemical reaction that results in the emission of fluorescence.
生化学的および生理学的効果
BTE has been shown to have a low toxicity profile and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the potential effects of BTE on biological systems.
実験室実験の利点と制限
One of the main advantages of BTE is its high selectivity for copper ions, which makes it a potentially useful tool for the detection of copper ions in biological samples. However, BTE has some limitations, including its low solubility in water and its sensitivity to pH changes.
将来の方向性
There are several potential future directions for research on BTE. One area of interest is the development of new fluorescent probes based on the structure of BTE. Another area of research is the use of BTE as a tool for the detection of other metal ions, such as zinc and mercury. Additionally, further research is needed to fully understand the mechanism of action of BTE and its potential effects on biological systems.
合成法
The synthesis of BTE involves a multi-step process that starts with the reaction of 2-aminobenzenethiol with ethylene oxide to form 2-(2-hydroxyethylthio)aniline. This intermediate is then reacted with chloroacetyl chloride to form 2-(2-(chloroacetyl)ethylthio)aniline, which is further reacted with sodium azide to form the azido derivative. Finally, reduction of the azide with hydrogen gas over palladium on carbon catalyst produces BTE.
科学的研究の応用
BTE has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of BTE as a fluorescent probe for the detection of metal ions. BTE has been shown to selectively bind to copper ions, which makes it a potentially useful tool for the detection of copper ions in biological samples.
特性
CAS番号 |
13581-52-7 |
|---|---|
製品名 |
3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]- |
分子式 |
C16H20N2O3S2 |
分子量 |
352.5 g/mol |
IUPAC名 |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C16H20N2O3S2/c1-23(20,21)12-8-6-11(7-9-12)14(19)10-18-13-4-2-3-5-15(13)22-16(18)17/h6-9,14,17,19H,2-5,10H2,1H3 |
InChIキー |
JOBSHVWSLVXORP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2C3=C(CCCC3)SC2=N)O |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2C3=C(CCCC3)SC2=N)O |
その他のCAS番号 |
13581-52-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



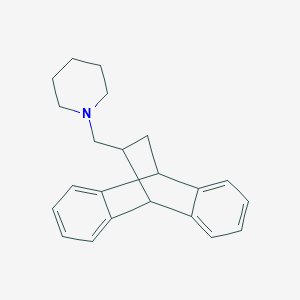
![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)
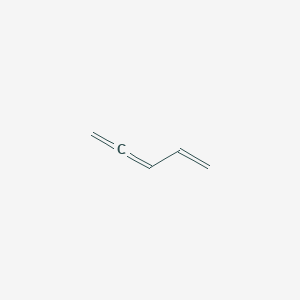
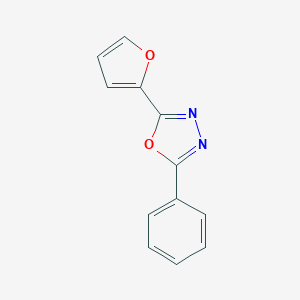
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)

